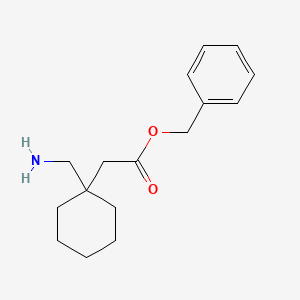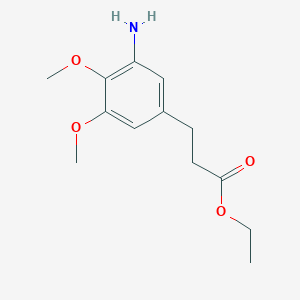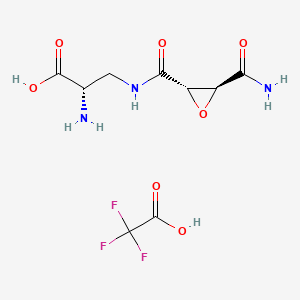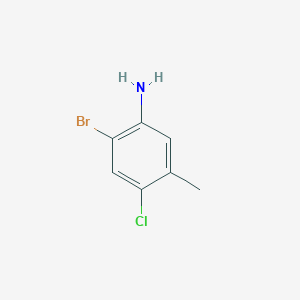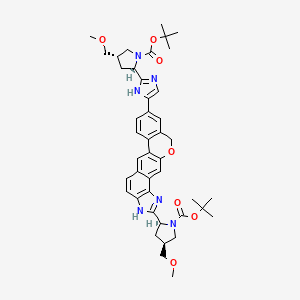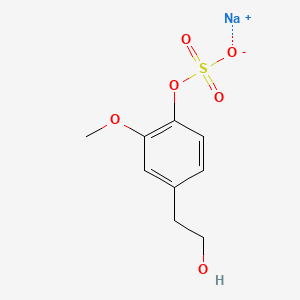
Vanillylmethanol 4-Sulfate Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillylmethanol 4-Sulfate Sodium Salt is a derivative of vanillylmethanol, an odorant found in strawberries, grapes, and olive oil. It is known for its high scavenging activities and ability to inhibit homocysteine-induced endothelial cell adhesion. The compound has a molecular formula of C9H11NaO6S and a molecular weight of 270.23 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanillylmethanol 4-Sulfate Sodium Salt can be synthesized through the sulfation of vanillylmethanol. The process involves the reaction of vanillylmethanol with sulfur trioxide-pyridine complex in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Vanillylmethanol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillin sulfate.
Reduction: Reduction of the sulfate group can yield vanillylmethanol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Vanillin sulfate.
Reduction: Vanillylmethanol.
Substitution: Various substituted vanillylmethanol derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Vanillylmethanol 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and its role in inhibiting homocysteine-induced endothelial cell adhesion.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its ability to inhibit endothelial cell adhesion.
Industry: Used in the flavor and fragrance industry due to its odorant properties.
Mecanismo De Acción
The mechanism of action of Vanillylmethanol 4-Sulfate Sodium Salt involves its interaction with molecular targets such as endothelial cells. The compound inhibits homocysteine-induced endothelial cell adhesion by scavenging reactive oxygen species and reducing oxidative stress. This action helps in preventing the formation of atherosclerotic plaques and maintaining vascular health.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin Sulfate: Another sulfate derivative of vanillin with similar antioxidant properties.
Sodium Dodecyl Sulfate: A widely used anionic detergent with different applications in protein denaturation and solubilization.
Uniqueness
Vanillylmethanol 4-Sulfate Sodium Salt is unique due to its dual role as an odorant and an antioxidant. Its ability to inhibit homocysteine-induced endothelial cell adhesion sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H11NaO6S |
|---|---|
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
sodium;[4-(2-hydroxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C9H12O6S.Na/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13;/h2-3,6,10H,4-5H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
IXPQETHFUKDENQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)CCO)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


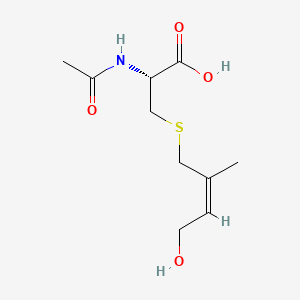
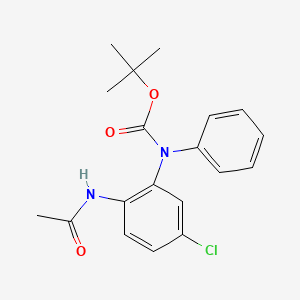
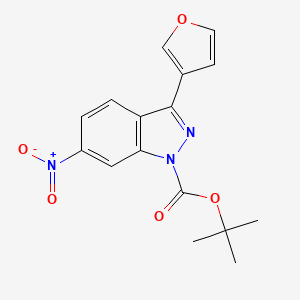
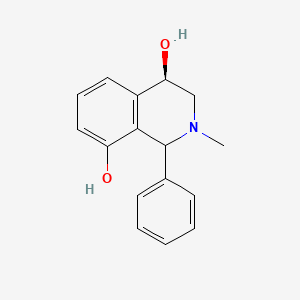
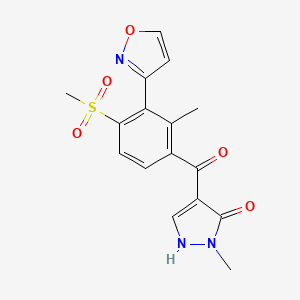
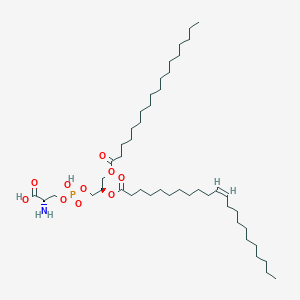
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

